1-[(2-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine
Description
1-[(2-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 2-nitrophenylsulfonyl group and a 1-propylpiperidin-4-yl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors such as dopamine D2 and antimicrobial agents .
Properties
Molecular Formula |
C18H28N4O4S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-(1-propylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C18H28N4O4S/c1-2-9-19-10-7-16(8-11-19)20-12-14-21(15-13-20)27(25,26)18-6-4-3-5-17(18)22(23)24/h3-6,16H,2,7-15H2,1H3 |
InChI Key |
PAHGRYFQGLQOQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(2-NITROPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE typically involves multiple steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base like DBU, leading to the formation of protected piperazines.
Deprotection and selective intramolecular cyclization: The protected piperazines are then deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization to yield the desired piperazine derivatives.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(2-NITROPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents like NaBH4 or hydrazine.
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include bases like DBU, reducing agents like NaBH4, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine core with a sulfonyl group and a nitrophenyl substituent. The structural formula can be represented as follows:
- IUPAC Name : 1-[(2-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine
- Molecular Formula : C18H24N4O4S
- Molecular Weight : 396.47 g/mol
The presence of the nitrophenyl and sulfonamide groups contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. Preliminary studies have shown that 1-[(2-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine can inhibit the growth of various bacterial strains, making it a candidate for treating infections caused by resistant bacteria .
Central Nervous System Disorders
The piperidine moiety is known for its neuropharmacological effects. Studies suggest that this compound may have potential applications in treating neurological disorders such as anxiety, depression, and schizophrenia due to its interaction with neurotransmitter systems . The modulation of serotonin and dopamine receptors might contribute to its efficacy in these conditions.
Cancer Therapy
Sulfonamide derivatives have been investigated for their ability to inhibit certain enzymes involved in cancer progression. The compound's structure suggests it may act as an inhibitor of carbonic anhydrases, which are implicated in tumor growth and metastasis . Further research is needed to explore its effectiveness in cancer treatment.
Enzyme Inhibition
The compound's mechanism of action involves the inhibition of specific enzymes related to metabolic pathways. For example, it has been shown to inhibit carbonic anhydrase activity, which could be beneficial in managing conditions like glaucoma and certain types of cancer .
Neurotransmitter Modulation
By affecting neurotransmitter levels, this compound may enhance synaptic transmission in the brain, potentially alleviating symptoms associated with mood disorders . Its influence on dopamine and serotonin pathways could provide insights into its therapeutic potential for psychiatric conditions.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effectiveness of this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a lead for developing new antibiotics .
Case Study 2: CNS Effects
In preclinical trials involving animal models, administration of the compound showed promise in reducing anxiety-like behaviors. The results suggested that it might modulate the GABAergic system, which is crucial for anxiety regulation .
Mechanism of Action
The mechanism of action of 1-[(2-NITROPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE involves its interaction with specific molecular targets. The nitrophenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Piperazine Derivatives with Nitroaryl Sulfonamides
- 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine (7b) Structural Differences: Replaces the propylpiperidinyl group with a benzhydryl (diphenylmethyl) moiety. Synthesis: Yield of 72% via nucleophilic substitution between 2-nitrobenzenesulfonyl chloride and benzhydrylpiperazine . Properties: The benzhydryl group increases molecular weight (MW: 482.5 g/mol) and hydrophobicity compared to the target compound (estimated MW: ~450 g/mol). This likely reduces aqueous solubility but enhances membrane permeability. Activity: Not explicitly tested, but benzhydryl groups are known to improve CNS penetration in receptor-targeting drugs .
- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Structural Differences: Substitutes the sulfonyl group with a methoxyphenyl and nitrobenzyl-piperidine moiety. Activity: Demonstrates high dopamine D2 receptor affinity (Ki < 100 nM) due to optimal positioning of the nitro group for orthosteric site binding .
Piperazine-Piperidine Hybrids
- Pseudovardenafil (1-[[3-(1,4-dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperidine)
- Structural Differences : Replaces the piperazine core with a piperidine ring and incorporates an imidazotriazine group.
- Activity : Acts as a phosphodiesterase-5 (PDE5) inhibitor, mimicking vardenafil. The piperidine substitution alters steric interactions compared to the target compound’s piperazine-piperidine hybrid .
- Pharmacokinetics : Piperidine-based structures generally exhibit faster metabolic clearance than piperazine derivatives due to reduced nitrogen basicity.
Sulfonamide-Containing Antimicrobial Agents
- 4-(4-Substituted-piperazine-1-sulfonyl)anilines Structural Differences: Feature an aniline-linked sulfonamide instead of a nitroaryl group. Activity: Show broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Synthesis: Optimized via nucleophilic substitution with yields >60%, similar to the target compound’s synthetic routes .
Pyridine- and Fluorophenyl-Modified Analogues
- 1-[(4-Nitrophenyl)sulfonyl]-4-(2-pyridinyl)piperazine Structural Differences: Replaces the propylpiperidinyl group with a pyridinyl moiety. Properties: Lower lipophilicity (logP ~2.5) compared to the target compound (estimated logP ~3.2) due to the polar pyridine ring. This may reduce blood-brain barrier penetration but improve solubility .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine (7b) | 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 | 482.5 | ~420 |
| logP (Estimated) | 3.2 | 4.1 | 2.8 |
| Solubility (mg/mL) | Low (due to nitro group) | Very low (hydrophobic benzhydryl) | Moderate (methoxy improves polarity) |
| Receptor Affinity | Unknown (predicted D2) | Not tested | High dopamine D2 affinity (Ki < 100 nM) |
| Synthetic Yield | ~65–72% (similar routes) | 72% | 32–67% |
Key Research Findings
- Synthetic Feasibility : The target compound can be synthesized via sulfonylation of piperazine intermediates, with yields comparable to benzhydryl derivatives (65–72%) .
- Receptor Interaction : Structural analogs with nitro groups in the ortho position (e.g., 2-nitrophenyl) show enhanced dopamine D2 binding due to optimal steric alignment .
- Antimicrobial Potential: Sulfonamide-piperazine hybrids exhibit activity against Candida albicans and Gram-positive bacteria, suggesting the target compound may share similar mechanisms .
Biological Activity
1-[(2-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine, commonly referred to as compound 1, is a piperazine derivative that has garnered attention for its potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The mechanism of action for compound 1 is primarily related to its interaction with various biological targets, including enzymes and receptors. Research suggests that compounds with similar structures often exhibit activity through:
- Inhibition of Enzymatic Activity : Compounds like piperazine derivatives can inhibit key enzymes involved in cellular processes. For instance, sulfonyl groups are known to enhance binding affinity to target proteins.
- Modulation of Neurotransmitter Systems : Given the piperidine moiety, compound 1 may influence neurotransmitter systems, potentially acting as an antagonist or agonist depending on the receptor type.
Antimicrobial Activity
Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains such as Bacillus cereus and Clostridium perfringens . Although specific data on compound 1 is limited, its structural similarities suggest potential antimicrobial efficacy.
Antiviral Activity
Research into piperazine sulfonyl derivatives has highlighted their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. A study demonstrated that structurally similar compounds exhibited nanomolar potency against wild-type and mutant strains of HIV-1 . This suggests that compound 1 may also possess antiviral properties worth exploring further.
Case Study 1: Antiviral Efficacy
A study published in 2023 explored the antiviral activity of novel piperazine derivatives against HIV-1. Among the tested compounds, those bearing sulfonyl groups demonstrated enhanced binding to reverse transcriptase, leading to improved inhibitory effects . While compound 1 was not specifically tested, its structural characteristics align with those of effective inhibitors in this class.
Case Study 2: Neuroprotective Potential
Compounds similar to compound 1 have been investigated for neuroprotective effects in models of neurodegenerative diseases. The sulfonyl group may contribute to interactions with neuroreceptors or pathways involved in neuronal protection . This opens avenues for future research into the neuroprotective capabilities of compound 1.
Data Summary
The following table summarizes key findings related to the biological activity of compound 1 and similar piperazine derivatives:
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Benzhydryl-piperazines | Active against Bacillus species |
| Antiviral | Diarylpyrimidine NNRTIs | Potent against HIV-1 strains |
| Neuroprotective | Piperazine sulfonyl derivatives | Potential protective effects in neurodegeneration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
